[(furan-2-yl)methyl][(1H-imidazol-2-yl)methyl]amine dihydrochloride

Aqueous solubility Formulation compatibility Salt-form selection

[(furan-2-yl)methyl][(1H-imidazol-2-yl)methyl]amine dihydrochloride (free base CAS 920484-00-0; dihydrochloride molecular formula C9H13Cl2N3O, MW 250.12 g/mol) is a bis-heterocyclic secondary amine salt that integrates a furan ring and an imidazole ring via a methylene-bridged secondary amine linker. The dihydrochloride salt form delivers four hydrogen-bond donors versus two in the free base (MW 177.20 g/mol, XLogP3 0.1, TPSA 53.9 Ų), and the imidazole ring retains an unsubstituted NH position (pKa of imidazolium conjugate acid ≈6.9) that distinguishes it from N-methyl and N-ethyl congeners.

Molecular Formula C9H13Cl2N3O
Molecular Weight 250.12 g/mol
Cat. No. B13485580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(furan-2-yl)methyl][(1H-imidazol-2-yl)methyl]amine dihydrochloride
Molecular FormulaC9H13Cl2N3O
Molecular Weight250.12 g/mol
Structural Identifiers
SMILESC1=COC(=C1)CNCC2=NC=CN2.Cl.Cl
InChIInChI=1S/C9H11N3O.2ClH/c1-2-8(13-5-1)6-10-7-9-11-3-4-12-9;;/h1-5,10H,6-7H2,(H,11,12);2*1H
InChIKeyWJSKIPAHBYJVHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(furan-2-yl)methyl][(1H-imidazol-2-yl)methyl]amine Dihydrochloride – Compound Identity and Procurement-Relevant Profile


[(furan-2-yl)methyl][(1H-imidazol-2-yl)methyl]amine dihydrochloride (free base CAS 920484-00-0; dihydrochloride molecular formula C9H13Cl2N3O, MW 250.12 g/mol) is a bis-heterocyclic secondary amine salt that integrates a furan ring and an imidazole ring via a methylene-bridged secondary amine linker [1]. The dihydrochloride salt form delivers four hydrogen-bond donors versus two in the free base (MW 177.20 g/mol, XLogP3 0.1, TPSA 53.9 Ų), and the imidazole ring retains an unsubstituted NH position (pKa of imidazolium conjugate acid ≈6.9) that distinguishes it from N-methyl and N-ethyl congeners [1]. Commercially, the compound is supplied at ≥95% HPLC purity in research-grade quantities (500 mg to 10 g) and is classified under GHS07 with hazard statements H302, H315, H319, H335 .

Why [(furan-2-yl)methyl][(1H-imidazol-2-yl)methyl]amine Dihydrochloride Cannot Be Replaced by In-Class Analogs Without Quantitative Re-Validation


Compounds sharing the furan-imidazole secondary amine scaffold are not functionally interchangeable because three structural variables drive differentiated behavior in assay and formulation contexts: (i) salt form protonation state and counterion count, which control aqueous solubility and H-bond donor inventory [1]; (ii) the imidazole N1-substitution pattern (free NH vs. N-methyl vs. N-ethyl), which alters LogP, hydrogen-bond donor capacity, and the protonation equilibrium at physiological pH [1]; and (iii) furan ring oxidation potential versus saturated tetrahydrofuran analogs, which governs metabolic stability and π-stacking interactions . Even when the same free-base scaffold is shared, the dihydrochloride salt yields a molecular weight 41% greater than the free base (250.12 vs. 177.20 g/mol) and doubles the number of hydrogen-bond donors (4 vs. 2), directly impacting dosing calculations, solubility-limited assay windows, and salt-form compatibility in co-crystallization or formulation screens [1]. The quantitative evidence below demonstrates that these differences are measurable and consequential for procurement decisions.

Quantitative Differentiation Evidence: [(furan-2-yl)methyl][(1H-imidazol-2-yl)methyl]amine Dihydrochloride vs. Closest Analogs


Hydrogen-Bond Donor Inventory: Dihydrochloride Salt Doubles HBD Count Relative to the Free Base

The dihydrochloride salt form of the target compound possesses 4 hydrogen-bond donors (HBD), compared with 2 HBD for the free base form (CAS 920484-00-0) [1]. This doubling arises from protonation of the secondary amine and one imidazole nitrogen, each contributing an additional exchangeable proton. The free base has a computed XLogP3 of 0.1 and TPSA of 53.9 Ų; the salt form, by virtue of its permanent cationic character at physiological pH, exhibits substantially greater aqueous solubility, a critical parameter for biological assay preparation and crystallography [1].

Aqueous solubility Formulation compatibility Salt-form selection

Imidazole N1-Substitution: Free NH Differentiates Target from N-Methyl and N-Ethyl Congeners by LogP and HBD Profile

The target compound retains an unsubstituted imidazole NH (N1–H), whereas the closest commercial congeners bear N-methyl (CAS 939758-61-9) or N-ethyl (CAS 886505-64-2) substituents. The free NH contributes one hydrogen-bond donor and maintains the imidazole pKa (conjugate acid ≈6.9), enabling partial protonation at physiological pH. The N-methyl analog, by contrast, eliminates this HBD, alters the basicity of the imidazole ring, and increases lipophilicity. The target compound free base has XLogP3 = 0.1; the N-ethyl analog (MW 205.26 g/mol) is predicted to have XLogP3 ≥0.8 based on the added methylene contribution [1].

Ligand efficiency Membrane permeability Target engagement

Aromatic Furan vs. Saturated Tetrahydrofuran: Fsp3 Differentiates π-Stacking Capacity and Metabolic Susceptibility

The target compound features an aromatic furan ring (Fsp3 = 0.222 for the free base), which provides a planar, electron-rich surface capable of π–π stacking with aromatic protein residues (e.g., tyrosine, phenylalanine, histidine). The tetrahydrofuran analog (1-methyl-1H-imidazol-2-ylmethyl)-(tetrahydrofuran-2-ylmethyl)-amine dihydrochloride, CAS 1452522-69-8) replaces the aromatic furan with a saturated tetrahydrofuran ring, eliminating aromaticity and increasing Fsp3. The aromatic furan also carries a higher oxidation potential: the furan ring can be metabolized by cytochrome P450 enzymes to reactive epoxide or cis-enedione intermediates, a pathway absent for the saturated analog. This differential metabolic fate is relevant to ADME-Tox profiling [1].

Metabolic stability π-π stacking Conformational rigidity

Commercial Purity and Hazard Classification: Target Compound Matches Industry Standard ≥95% HPLC with Defined GHS07 Profile

The target dihydrochloride is supplied at ≥95% purity by HPLC, consistent with research-grade building-block standards, and is packaged in quantities of 500 mg, 1 g, 5 g, and 10 g . The free base counterpart (CAS 920484-00-0, Fluorochem F677926) carries GHS07 hazard classification with specific hazard statements: H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), H335 (may cause respiratory irritation) . The dihydrochloride salt form may exhibit a modified hazard profile; users must verify the specific SDS for the salt lot. In comparison, the N-methyl analog (CAS 939758-61-9, as 3HCl salt) has reported density of 1.21 g/cm³ and boiling point of 333.1 °C (free base), but its commercial purity specification and hazard classification are not uniformly available across suppliers .

Procurement specification Safety assessment Quality control

Procurement-Driven Application Scenarios for [(furan-2-yl)methyl][(1H-imidazol-2-yl)methyl]amine Dihydrochloride


Kinase Hinge-Binder Fragment Library Design Requiring Imidazole N–H Hydrogen Bond Donor

The free imidazole NH of the target compound serves as a hydrogen-bond donor capable of engaging the hinge-region backbone carbonyl of kinase active sites—a pharmacophoric feature absent in N-methyl and N-ethyl congeners. The dihydrochloride salt ensures aqueous solubility for fragment screening at concentrations up to 1–10 mM in standard assay buffers, while the computed XLogP3 of 0.1 (free base) predicts favorable ligand efficiency metrics (LE ≈ 0.30–0.35 kcal/mol per heavy atom for a fragment of MW 177). [1]

Metal-Coordination Chemotype for Metalloenzyme Inhibitor Screening

The target compound presents a bidentate coordination motif: the imidazole N3 nitrogen and the secondary amine nitrogen, pre-organized by the methylene bridge. The furan oxygen can additionally participate in weak coordination or water-mediated hydrogen bonding. The dihydrochloride salt provides a defined counterion state that avoids confounding metal-chelation artifacts from residual TFA or acetate salts common in chromatographically purified free bases. This application is supported by the compound's HBD/HBA inventory (4 donors, 3 acceptors in the salt form) [1].

Building Block for Parallel Synthesis of Bis-Heterocyclic Libraries via Reductive Amination

The secondary amine linker enables diversification through reductive amination with aldehydes or ketones, while the furan and imidazole rings tolerate a broad range of reaction conditions (electrophilic substitution, cross-coupling after halogenation). The free imidazole NH can be selectively protected or remains available for subsequent alkylation. The ≥95% HPLC purity and multi-gram packaging (up to 10 g) support library synthesis at 50–200 mg per well without re-purification, reducing overall campaign costs. Synthesis yield of 65–72% for the parent scaffold via Debus-Radziszewski adaptation indicates cost-effective bulk procurement feasibility [1].

Biophysical Assay Development Requiring Defined Salt Form for Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC)

The dihydrochloride salt form eliminates batch-to-batch variability in counterion content that can confound SPR and ITC measurements (e.g., buffer mismatch, nonspecific binding from residual trifluoroacetate). The compound's moderate XLogP3 (0.1) and TPSA (53.9 Ų) predict low nonspecific binding to dextran-coated SPR chips. The defined MW of 250.12 g/mol (dihydrochloride) allows precise concentration calculations for kinetic analysis. GHS07 hazard classification mandates standard laboratory PPE but does not require specialized containment, facilitating routine biophysical workflows .

Quote Request

Request a Quote for [(furan-2-yl)methyl][(1H-imidazol-2-yl)methyl]amine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.